molecular formula C34H54N5O6P B12375009 Dxps-IN-1

Dxps-IN-1

Cat. No.: B12375009
M. Wt: 659.8 g/mol
InChI Key: UAJUIMMIGHWIRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dxps-IN-1 involves the use of alkyl acetylphosphonate (alkylAP) as a key intermediate. The synthetic route typically includes the reaction of homopropargyl alcohol with dimethyl-N,N-diisopropylphosphoramidite to form but-3-yn-1-yl dimethyl phosphite. This intermediate is then subjected to Michaelis-Arbuzov reaction conditions by treatment with acetyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of intermediates, and implementing efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Dxps-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles. Conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present in the compound .

Scientific Research Applications

Dxps-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

    Chemistry: It is used as a tool to study the non-mevalonate pathway of isoprenoid biosynthesis and to develop new synthetic methodologies.

    Biology: this compound is employed in research focused on bacterial metabolism and adaptation, providing insights into the role of DXPS in various biological processes.

    Medicine: The compound’s antibacterial activity makes it a potential candidate for the development of new antibiotics, especially against drug-resistant bacterial strains.

    Industry: this compound can be used in the development of new antimicrobial agents and in the study of metabolic pathways in industrial microorganisms.

Mechanism of Action

Dxps-IN-1 exerts its effects by inhibiting the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS). This enzyme catalyzes the formation of 1-deoxy-D-xylulose-5-phosphate (DXP) from pyruvate and D-glyceraldehyde 3-phosphate. This compound binds to the active site of DXPS, preventing the formation of DXP and thereby disrupting the non-mevalonate pathway of isoprenoid biosynthesis . This inhibition leads to a decrease in the production of essential isoprenoids, ultimately affecting the survival and growth of bacteria .

Properties

Molecular Formula

C34H54N5O6P

Molecular Weight

659.8 g/mol

IUPAC Name

2-[4-[2-[acetyl(oxido)phosphoryl]oxyethyl]triazol-1-yl]-2-benzyl-3-phenylpropanoate;triethylazanium

InChI

InChI=1S/C22H24N3O6P.2C6H15N/c1-17(26)32(29,30)31-13-12-20-16-25(24-23-20)22(21(27)28,14-18-8-4-2-5-9-18)15-19-10-6-3-7-11-19;2*1-4-7(5-2)6-3/h2-11,16H,12-15H2,1H3,(H,27,28)(H,29,30);2*4-6H2,1-3H3

InChI Key

UAJUIMMIGHWIRZ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.CC(=O)P(=O)([O-])OCCC1=CN(N=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C(=O)[O-]

Origin of Product

United States

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